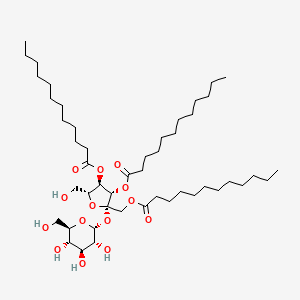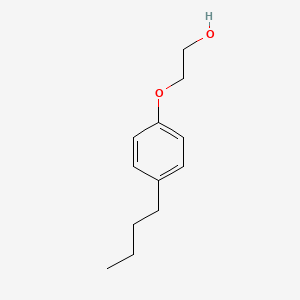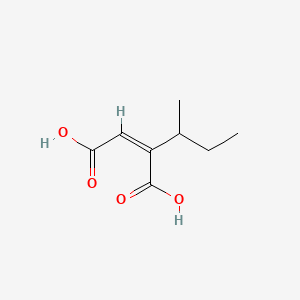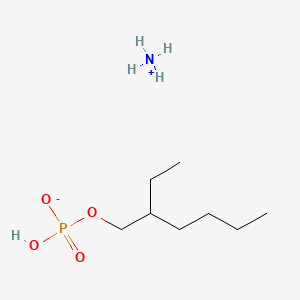
Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- is an organic compound with the molecular formula C₁₀H₁₆N₈ It is a derivative of piperazine, where the hydrogen atoms at the 1 and 4 positions are replaced by 1H-1,2,4-triazol-1-ylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- typically involves the N-alkylation of piperazine with 1H-1,2,4-triazole-1-methanol under basic conditions. The reaction can be carried out by mixing piperazine and 1H-1,2,4-triazole-1-methanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazole-substituted piperazine derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The triazole rings can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These complexes can interact with biological molecules, such as enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-bis(1H-1,2,4-triazole-1-yl)methylpiperazine: A similar compound with two triazole groups attached to the piperazine ring.
1,4-bis(1H-1,2,4-triazol-1-ylmethyl)benzene: A benzene derivative with triazole groups at the 1 and 4 positions.
Uniqueness
Piperazine, 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)- is unique due to its specific substitution pattern and the presence of two triazole rings. This structure allows it to form stable complexes with metal ions and exhibit diverse chemical reactivity. Its versatility makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
91272-91-2 |
|---|---|
Molekularformel |
C10H16N8 |
Molekulargewicht |
248.29 g/mol |
IUPAC-Name |
1,4-bis(1,2,4-triazol-1-ylmethyl)piperazine |
InChI |
InChI=1S/C10H16N8/c1-2-16(10-18-8-12-6-14-18)4-3-15(1)9-17-7-11-5-13-17/h5-8H,1-4,9-10H2 |
InChI-Schlüssel |
WHFGLPOOBLVZRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CN2C=NC=N2)CN3C=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


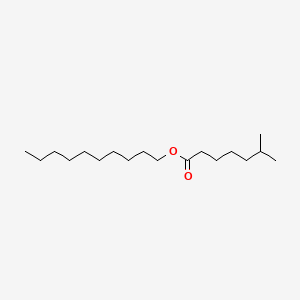
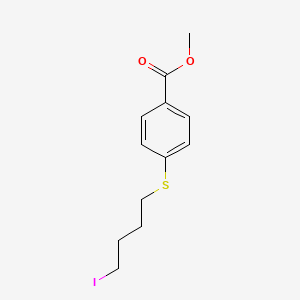




![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
